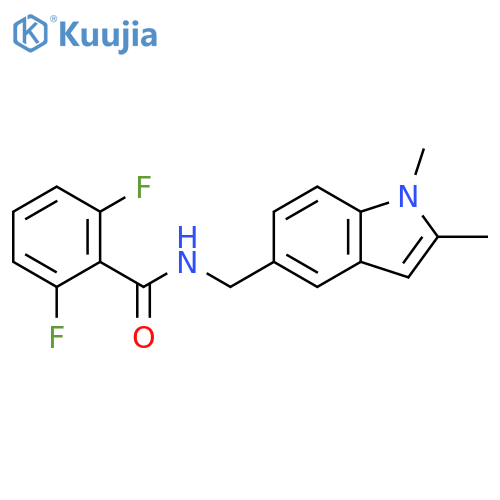Cas no 852137-42-9 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide)

852137-42-9 structure
商品名:N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide
- AKOS024591963
- 852137-42-9
- SR-01000130352-1
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,6-difluorobenzamide
- F0651-0181
- N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
- CCG-282546
- SR-01000130352
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide
- Benzamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluoro-
-
- インチ: 1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)
- InChIKey: FYCLVAKESBLMPD-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=CC2=C(C=1)C=C(C)N2C)(=O)C1=C(F)C=CC=C1F
計算された属性
- せいみつぶんしりょう: 314.12306946g/mol
- どういたいしつりょう: 314.12306946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 473.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.60±0.46(Predicted)
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0651-0181-10mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-50mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-5μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-20μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-4mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-15mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-10μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-75mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-1mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0651-0181-3mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |
852137-42-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
852137-42-9 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide) 関連製品
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
